N-[1-[[1-[[1-[2-[[1-[[(4R)-5-hydroxy-2-methylnonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide
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Overview
Description
Preparation Methods
The synthesis of JMV 1802 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final compound. Industrial production methods for JMV 1802 are still under development, but they generally involve optimizing the reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
JMV 1802 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JMV 1802 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics. In biology, it has shown potential as an antiviral agent, particularly against dengue virus. In medicine, it is being investigated for its potential therapeutic applications in treating viral infections. In industry, JMV 1802 is used in the development of new antiviral drugs and as a reference compound in various analytical techniques .
Mechanism of Action
The mechanism of action of JMV 1802 involves the inhibition of the interaction between two viral proteins, NS3 and NS4B. This inhibition prevents the replication of the virus, thereby reducing the viral load in infected individuals. The molecular targets of JMV 1802 are the NS3 and NS4B proteins, and the pathways involved include the viral replication machinery .
Comparison with Similar Compounds
JMV 1802 is unique in its ability to inhibit the interaction between NS3 and NS4B proteins, which is not commonly observed in other antiviral compounds. Similar compounds include JNJ-A07 and Mosnodenvir, both of which also target the dengue virus but through different mechanisms. JMV 1802 stands out due to its high efficacy and specificity for the NS3-NS4B interaction .
Properties
Molecular Formula |
C52H73N11O10 |
---|---|
Molecular Weight |
1012.2 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[2-[[1-[[(4R)-5-hydroxy-2-methylnonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide |
InChI |
InChI=1S/C52H73N11O10/c1-5-6-14-44(65)41(24-31(2)3)61-51(72)43(26-35-28-54-30-56-35)59-47(68)29-63-23-10-9-13-40(52(63)73)60-48(69)32(4)57-50(71)42(25-34-27-55-38-12-8-7-11-37(34)38)62-49(70)39(20-21-45(53)66)58-46(67)22-17-33-15-18-36(64)19-16-33/h7-8,11-12,15-16,18-19,27-28,30-32,39-44,55,64-65H,5-6,9-10,13-14,17,20-26,29H2,1-4H3,(H2,53,66)(H,54,56)(H,57,71)(H,58,67)(H,59,68)(H,60,69)(H,61,72)(H,62,70)/t32?,39?,40?,41-,42?,43?,44?/m1/s1 |
InChI Key |
SXWFVLCWIVAJQD-FUEGDDJLSA-N |
Isomeric SMILES |
CCCCC([C@@H](CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)CCC5=CC=C(C=C5)O)O |
Canonical SMILES |
CCCCC(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)CCC5=CC=C(C=C5)O)O |
Origin of Product |
United States |
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